C.I. Acid Yellow 232 chemical structure and properties
C.I. Acid Yellow 232 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 232 (CAS No. 134687-50-6) is a synthetic organic dye belonging to the acid dye and azo class of compounds. It is recognized as a 1:2 metal complex dye that incorporates a monosulfonic group.[1] This dye is particularly noted for its vibrant yellow color and finds primary applications in the dyeing of protein and polyamide fibers such as wool and nylon.[1] Beyond its use in the textile industry, C.I. Acid Yellow 232 is also utilized in chemical analysis and for staining in biological studies.[1] Notably, it is also described as a highly fluorescent coumarin dye, a characteristic that distinguishes it within the acid dye category.[1]
Chemical Structure
While a definitive, publicly available chemical structure for C.I. Acid Yellow 232 is not consistently reported, based on its synthesis pathway involving the coupling of a diazotized aromatic amine with a pyrazolone derivative, a probable structure can be deduced. The synthesis involves 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone as a key intermediate. This suggests a chemical structure where a diazotized aromatic amine is coupled to this pyrazolone derivative.
Physicochemical Properties
A summary of the available quantitative data for C.I. Acid Yellow 232 is presented in the table below. It is important to note that some data, such as molecular formula and weight, are not consistently available from scientific literature and may be absent or listed as "0" on some commercial platforms.[2]
| Property | Value | Source(s) |
| CAS Number | 134687-50-6 | [2][3] |
| Molecular Formula | Not definitively available | |
| Molecular Weight | Not definitively available | |
| Appearance | Yellow powder | |
| UV-Vis λmax | ~430 nm | [1] |
| Solubility | Information not consistently available |
Spectroscopic Data
| Spectroscopy | Observed Features |
| UV-Visible | Maximum absorbance (λmax) is reported around 430 nm, which is utilized for HPLC detection.[1] |
| Infrared (FTIR) | Expected characteristic peaks for the sulfonic acid group (around 1180–1120 cm⁻¹) and the azo group (around 1450–1500 cm⁻¹).[1] |
| NMR | 1H NMR has been used for synthesis validation, with aromatic proton signals observed in the δ 7.2–8.5 ppm range.[1] |
Experimental Protocols
Synthesis of C.I. Acid Yellow 232
The synthesis of C.I. Acid Yellow 232 follows a typical procedure for azo dyes, which involves two main stages: diazotization and azo coupling.[1]
1. Diazotization of an Aromatic Amine:
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An aromatic amine, likely containing a sulfonic acid group to ensure water solubility, is dissolved in an acidic solution (e.g., hydrochloric acid and water).
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The solution is cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled amine solution while maintaining the low temperature.
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The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.
2. Azo Coupling:
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The coupling component, 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone, is dissolved in an alkaline solution.[4]
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The previously prepared cold diazonium salt solution is then slowly added to the coupling component solution.
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The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent.
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The reaction mixture is stirred until the coupling is complete, which is often indicated by a color change and the precipitation of the dye.
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The resulting dye is then isolated by filtration, washed, and dried.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of C.I. Acid Yellow 232.
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
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Column: A C18 reversed-phase column is typically employed.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common for the analysis of acid dyes.
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Detection: The detector is set to monitor the absorbance at the λmax of the dye, which is approximately 430 nm.[1]
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Quantification: The concentration of the dye can be determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Experimental and Logical Diagrams
The synthesis of C.I. Acid Yellow 232 can be visualized as a two-step chemical workflow.
Caption: Synthesis workflow for C.I. Acid Yellow 232.
The analytical workflow for purity assessment using HPLC can also be diagrammed.
Caption: HPLC analysis workflow for C.I. Acid Yellow 232.
References
- 1. C.I. Acid Yellow 232 | 134687-50-6 | Benchchem [benchchem.com]
- 2. C.I. Acid Yellow 232 CAS#: 134687-50-6 [m.chemicalbook.com]
- 3. C.I. Acid Yellow 232 | 134687-50-6 [chemicalbook.com]
- 4. Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics [jchemlett.com]
